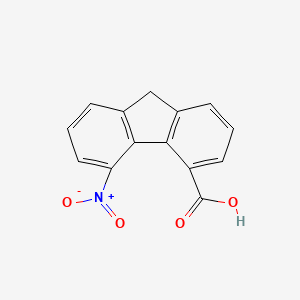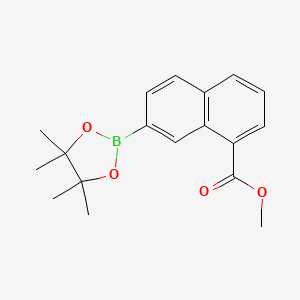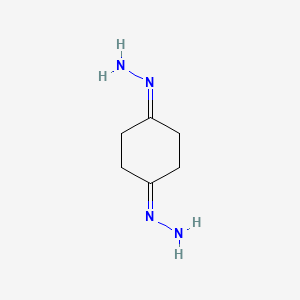
1,4-Cyclohexanedione,1,4-dihydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Cyclohexanedione,1,4-dihydrazone is an organic compound with the molecular formula C6H12N4 It is a derivative of 1,4-cyclohexanedione, where the carbonyl groups are replaced by hydrazone groups
准备方法
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedione,1,4-dihydrazone can be synthesized through the reaction of 1,4-cyclohexanedione with hydrazine. The reaction typically involves mixing 1,4-cyclohexanedione with an excess of hydrazine hydrate in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1,4-Cyclohexanedione,1,4-dihydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone groups back to amine groups.
Substitution: The hydrazone groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as diketones.
Reduction: Amine derivatives.
Substitution: Substituted hydrazones.
科学研究应用
1,4-Cyclohexanedione,1,4-dihydrazone has several applications in scientific research:
作用机制
The mechanism of action of 1,4-cyclohexanedione,1,4-dihydrazone involves its interaction with various molecular targets. The hydrazone groups can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways .
相似化合物的比较
Similar Compounds
1,4-Cyclohexanedione: The parent compound with carbonyl groups instead of hydrazone groups.
1,4-Cyclohexanedione mono-ketal: A derivative with a ketal protecting group.
1,4-Cyclohexanedione,1,4-dioxime: A derivative with oxime groups instead of hydrazone groups.
Uniqueness
The presence of hydrazone groups allows for specific interactions with metal ions and other electrophiles, making it valuable in various chemical and biological contexts .
属性
CAS 编号 |
68882-60-0 |
|---|---|
分子式 |
C6H12N4 |
分子量 |
140.19 g/mol |
IUPAC 名称 |
(4-hydrazinylidenecyclohexylidene)hydrazine |
InChI |
InChI=1S/C6H12N4/c7-9-5-1-2-6(10-8)4-3-5/h1-4,7-8H2 |
InChI 键 |
FJSMSVBMHCBOCC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=NN)CCC1=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)


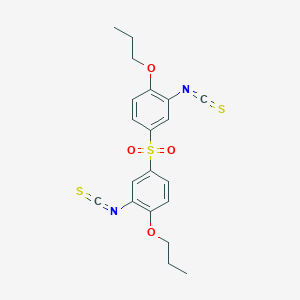
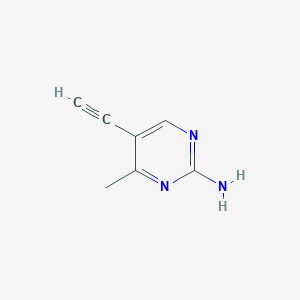
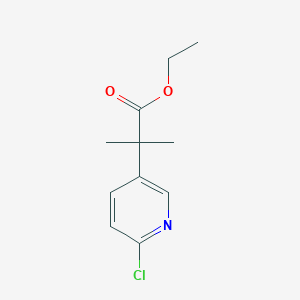

![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)

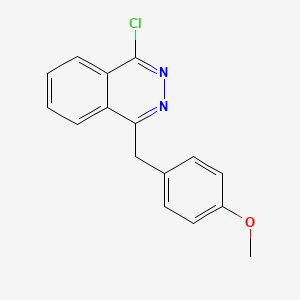

![N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B13994331.png)
